Regioisomeric Differentiation: 4-Cl vs. 3-Cl Substitution
The 4-chlorophenyl substitution pattern on the 1,3-dione scaffold is associated with a distinct biological annotation—induction of differentiation in undifferentiated cells toward the monocyte lineage—that is not reported for the 3-chlorophenyl isomer. While quantitative comparative IC50 data from a single study are lacking, the existence of a specific biological activity annotation for the 4-Cl isomer establishes it as a chemically distinct entity for procurement [1]. In contrast, the 3-chlorophenyl analog (CAS also listed under 960127-65-5 by some sources) is offered merely as a high-purity research chemical with no biological annotation .
| Evidence Dimension | Biological activity annotation |
|---|---|
| Target Compound Data | Annotated with differentiation-inducing activity (undifferentiated cells → monocyte) [1] |
| Comparator Or Baseline | 1-(3-Chlorophenyl)hexane-1,3-dione: no biological activity annotation reported |
| Quantified Difference | Not quantifiable; presence vs. absence of a biological annotation |
| Conditions | Annotation derived from web data commons; no peer-reviewed publication identified |
Why This Matters
For research programs targeting cell differentiation, the 4-chlorophenyl isomer provides a documented biological starting point that the 3-chlorophenyl isomer lacks, directly impacting compound selection.
- [1] Webisa Web Data Commons. Annotation: compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage. View Source
